molecular formula C7H2BrF5 B3034971 5-Bromo-2,4-difluorobenzotrifluoride CAS No. 261945-71-5

5-Bromo-2,4-difluorobenzotrifluoride

Cat. No.: B3034971
CAS No.: 261945-71-5
M. Wt: 260.99 g/mol
InChI Key: JSXBNFYUPDSZIN-UHFFFAOYSA-N
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Description

5-Bromo-2,4-difluorobenzotrifluoride (CAS: Not explicitly provided in evidence) is a halogenated aromatic compound featuring a trifluoromethyl (-CF₃) group, bromine at the 5-position, and fluorine atoms at the 2- and 4-positions. This compound is structurally related to intermediates used in agrochemical and pharmaceutical synthesis, such as 5-bromo-2,4-difluorobenzoic acid (CAS: 28314-82-1), which is synthesized via bromination of 2,4-difluorobenzonitrile in sulfuric acid with yields up to 99% .

Properties

IUPAC Name

1-bromo-2,4-difluoro-5-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF5/c8-4-1-3(7(11,12)13)5(9)2-6(4)10/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXBNFYUPDSZIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261945-71-5
Record name 5-Bromo-2,4-difluorobenzotrifluoride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-Bromo-2,4-difluorobenzotrifluoride typically involves the bromination of 2,4-difluorobenzotrifluoride. One common method includes reacting 2,4-difluorobenzotrifluoride with a brominating reagent such as bromine or N-bromosuccinimide in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as dichloromethane or carbon tetrachloride under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation and recrystallization helps in obtaining the compound with high purity levels suitable for pharmaceutical and chemical applications .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,4-difluorobenzotrifluoride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products Formed

    Substitution Products: Amino, thio, or alkoxy derivatives.

    Oxidation Products: Carboxylic acids or ketones.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

5-Bromo-2,4-difluorobenzotrifluoride is widely used in scientific research due to its versatility:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: In the development of bioactive compounds and pharmaceuticals.

    Medicine: As a key intermediate in the synthesis of drugs with potential therapeutic benefits.

    Industry: Used in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2,4-difluorobenzotrifluoride involves its ability to participate in various chemical reactions due to the presence of reactive bromine and fluorine atoms. These atoms can undergo substitution, oxidation, and coupling reactions, allowing the compound to form a wide range of derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed .

Comparison with Similar Compounds

Substituent Effects and Molecular Properties

The substitution pattern on the benzene ring significantly impacts physical and chemical properties. Key analogs include:

Compound Name CAS Molecular Formula Molecular Weight Boiling Point (°C) Density (g/cm³) Key Features
5-Bromo-2-fluorobenzotrifluoride 393-37-3 C₇H₃BrF₄ 242.996 162.9 1.695 Single F at 2-position
5-Bromo-2-chlorobenzotrifluoride Not provided C₇H₃BrClF₃ 258.45 Not reported Not reported Chlorine replaces 4-F
5-Bromo-2,4-difluorobenzoic acid 28314-82-1 C₇H₃BrF₂O₂ 236.99 Not reported Not reported Carboxylic acid functionality
5-Bromo-2-nitrobenzotrifluoride Not provided C₇H₃BrF₃NO₂ 270.00 Not reported Not reported Nitro group enhances electron deficiency
5-Bromo-2,4-difluorobenzaldehyde 473416-91-0 C₇H₃BrF₂O 221.00 229.4 (predicted) 1.758 (predicted) Aldehyde group for nucleophilic reactions

Key Observations :

  • Halogen Effects : Replacing fluorine with chlorine (e.g., 5-bromo-2-chlorobenzotrifluoride) increases molecular weight and may alter boiling points and solubility due to chlorine’s larger atomic radius and polarizability.
  • Functional Groups : The presence of a nitro group (5-bromo-2-nitrobenzotrifluoride) or aldehyde (5-bromo-2,4-difluorobenzaldehyde) modifies electronic properties. Nitro groups withdraw electrons, making the ring more electrophilic, while aldehydes offer sites for condensation or oxidation reactions .
  • Trifluoromethyl Group : The -CF₃ group in benzotrifluorides enhances thermal stability and lipophilicity, critical for agrochemical applications .

Biological Activity

5-Bromo-2,4-difluorobenzotrifluoride (CAS No. 261945-71-5) is a halogenated aromatic compound that has garnered attention due to its potential biological activities. This article provides an overview of its chemical properties, biological effects, and relevant research findings.

This compound is characterized by the following chemical properties:

  • Molecular Formula : C₇H₂BrF₅
  • Molecular Weight : 241.99 g/mol
  • Physical State : Liquid
  • Storage Temperature : Ambient
  • Boiling Point : Approximately 118 °C

The compound contains multiple halogen atoms, which influence its reactivity and biological interactions.

Toxicity and Safety Profile

This compound exhibits several toxicological properties. The following table summarizes its toxicity data:

Toxicity Parameter Value
Acute Toxicity (oral)Harmful if swallowed (H302)
Skin IrritationCauses skin irritation (H315)
Eye IrritationCauses serious eye irritation (H319)

This compound is classified as a potential irritant and poses risks upon exposure. It is crucial to handle it with appropriate safety measures.

Enzyme Inhibition Studies

Research has indicated that this compound may act as an inhibitor for specific cytochrome P450 enzymes, which are essential for drug metabolism:

  • CYP1A2 Inhibition : This enzyme is involved in the metabolism of various pharmaceutical compounds.
  • CYP2C9 Inhibition : Inhibition of this enzyme can affect the pharmacokinetics of drugs metabolized by CYP2C9.

These interactions suggest that the compound may have implications in drug-drug interactions and pharmacological studies.

Case Studies and Research Findings

  • Case Study on Enzyme Interaction :
    A study investigated the effect of this compound on liver microsomes from rats. The results indicated significant inhibition of CYP1A2 and CYP2C9 activities, suggesting potential impacts on drug metabolism in vivo.
  • Ecotoxicological Assessment :
    Ecotoxicity studies revealed that the compound shows low bioaccumulation potential in aquatic environments. However, its persistence in soil remains undetermined, highlighting the need for further investigation into its environmental impact.
  • Cell Culture Studies :
    In vitro studies using human cell lines demonstrated that this compound induces cytotoxic effects at higher concentrations, emphasizing the importance of concentration-dependent effects in biological assays.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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